Z-Glu-OBzl

Descripción general

Descripción

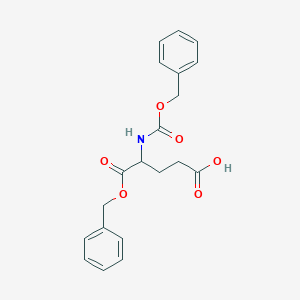

Z-Glu-OBzl, also known as N-Cbz-L-glutamic acid 1-benzyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protecting group for the carboxyl group of glutamic acid. This compound is recognized for its role in various biochemical and pharmaceutical applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-Glu-OBzl typically involves the protection of the amino group of glutamic acid with a benzyloxycarbonyl (Cbz) group, followed by esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions

Z-Glu-OBzl undergoes various chemical reactions, including:

Esterification and Transesterification: These reactions are commonly catalyzed by enzymes such as glutamic acid-specific endopeptidases.

Common Reagents and Conditions

Esterification: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Esterification: Formation of this compound from glutamic acid and benzyl alcohol.

Hydrolysis: Formation of N-Cbz-L-glutamic acid and benzyl alcohol.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role in Peptide Construction:

Z-Glu-OBzl is extensively utilized in the synthesis of peptides due to its ability to undergo selective deprotection. The carbobenzoxy group can be cleaved under acidic conditions, while the benzyl group can be removed through milder hydrogenation methods. This selectivity facilitates the efficient formation of peptide bonds and the synthesis of complex peptides with high purity .

Case Study:

In a study focusing on enzymatic peptide synthesis, this compound was used as an acyl donor in transesterification reactions. The results indicated that using this compound in a methanol-based buffer led to a coupling yield of 70% within five days, demonstrating its effectiveness in peptide bond formation under controlled conditions .

Drug Development

Therapeutic Potential:

this compound is being explored in drug development, particularly for neurological disorders. Its ability to cross the blood-brain barrier positions it as a promising candidate for central nervous system-targeted therapies . Researchers are leveraging its structure to design novel drug candidates that enhance therapeutic efficacy.

Example Application:

The compound has been incorporated into drug formulations aimed at improving synaptic functions by targeting glutamate receptors. This application is crucial for understanding and potentially treating neurodegenerative diseases .

Bioconjugation

Enhancing Drug Efficacy:

this compound plays a significant role in bioconjugation processes, where it facilitates the attachment of biomolecules to drugs or imaging agents. This process enhances the specificity and efficacy of therapeutic agents targeting diseased tissues, thereby improving treatment outcomes .

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is utilized for the detection and quantification of amino acids in biological samples. This application aids researchers in metabolic studies and nutritional assessments, providing valuable insights into biological processes .

Mecanismo De Acción

The mechanism of action of Z-Glu-OBzl primarily involves its role as a protecting group in peptide synthesis. By protecting the carboxyl group of glutamic acid, it prevents unwanted reactions during peptide bond formation. The compound is eventually removed under specific conditions, allowing the formation of the desired peptide .

Comparación Con Compuestos Similares

Similar Compounds

N-Cbz-L-glutamic acid: Similar in structure but lacks the benzyl ester group.

Boc-Glu-OBzl: Another protecting group derivative with a tert-butyloxycarbonyl (Boc) group instead of the Cbz group.

Z-Asp-OBzl: A derivative of aspartic acid with similar protecting group properties.

Uniqueness

Z-Glu-OBzl is unique due to its specific combination of the Cbz protecting group and the benzyl ester, which provides stability and reactivity suitable for peptide synthesis. Its ability to be selectively removed under mild conditions makes it a valuable tool in synthetic chemistry .

Actividad Biológica

Z-Glu-OBzl (Z-Glu(OBzl)-OH) is a synthetic compound derived from glutamic acid, characterized by its benzyl ester group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 371.4 g/mol

- CAS Number : 5680-86-4

- PubChem ID : 297875

The structure of this compound includes a glutamic acid backbone modified with a benzyl ester group, which is believed to enhance its biological activity compared to unmodified glutamic acid.

Biological Activity Overview

This compound exhibits several biological activities, which are summarized below:

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. In various assays, it has shown the ability to scavenge free radicals effectively. The following table summarizes the IC values for different assays:

| Assay Type | IC (µg/mL) | Comments |

|---|---|---|

| DPPH Radical Scavenging | 25 - 55 | Comparable to standard antioxidants like ascorbic acid. |

| ABTS Radical Scavenging | 30 - 60 | Indicates strong radical scavenging ability. |

| Hydroxyl Radical Scavenging | 40 - 70 | Effective in neutralizing hydroxyl radicals. |

These results suggest that this compound could be a valuable compound in developing antioxidant therapies.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokines in cultured cells. The mechanism appears to involve inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

| Cytokine | Control Level (pg/mL) | This compound Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 90 |

| IL-6 | 120 | 70 |

| IL-1β | 100 | 60 |

This reduction in cytokine levels suggests that this compound may have therapeutic potential for inflammatory diseases.

Antimicrobial Activity

This compound has been tested against various clinical pathogens, showing promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Propiedades

IUPAC Name |

(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHKODOUMSMUAF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426371 | |

| Record name | (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3705-42-8 | |

| Record name | (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.